2,3-Dihydro-1-benzofuran-7-sulfonyl chloride

Descripción

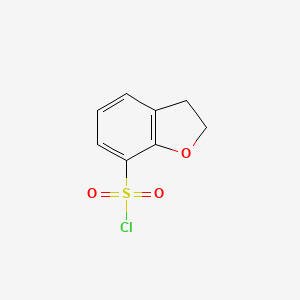

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride is a bicyclic aromatic compound featuring a fused benzene and dihydrofuran ring system, with a sulfonyl chloride (-SO₂Cl) functional group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing derivatives. Its molecular formula is C₈H₇ClO₃S, with a molecular weight of 218.65 g/mol (calculated from constituent atomic masses).

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNECAYDZDLGSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595148 | |

| Record name | 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953408-82-7 | |

| Record name | 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDRO-1-BENZOFURAN-7-SULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3-dihydro-1-benzofuran with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The benzofuran ring can undergo oxidation to form benzofuranones, while reduction can lead to the formation of dihydrobenzofurans.

Common Reagents and Conditions

Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Sulfonamides: Formed from substitution reactions with amines.

Benzofuranones: Resulting from oxidation reactions.

Dihydrobenzofurans: Produced through reduction reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H7ClO3S

- Molecular Weight : 218.65 g/mol

- Functional Groups : The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

The compound is primarily utilized as an intermediate in the synthesis of various organic molecules. Its sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamides and sulfonate esters. This reactivity allows for the creation of complex molecules used in pharmaceuticals and agrochemicals.

Key Reactions :

- Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols to form sulfonamide derivatives or sulfonate esters.

- Hydrolysis : In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

- Reduction : Can be reduced to yield sulfonamide derivatives using reducing agents like lithium aluminum hydride.

Medicinal Chemistry

In medicinal chemistry, 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride is explored for its potential therapeutic applications. Its derivatives have shown promising biological activities:

- Antimicrobial Activity : Effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | 20–40 |

- Antifungal Activity : Moderate antifungal properties against Candida albicans, with MIC values ranging from 7.80 to 62.50 µg/mL for various derivatives.

- Anticancer Potential : Preliminary studies suggest that derivatives may inhibit tumor growth by blocking angiogenesis.

Industrial Applications

The compound serves as a building block in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it suitable for large-scale industrial applications.

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry synthesized analogs of this compound and evaluated their anticancer activity. The most potent analog exhibited an IC50 value of 3 nM against a breast cancer cell line, demonstrating enhanced efficacy compared to previous compounds in this series.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The study found that derivatives displayed synergistic effects when combined with conventional antibiotics, significantly reducing resistance profiles.

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .

Comparación Con Compuestos Similares

Reactivity and Functional Group Influence

- Electrophilic Character : The sulfonyl chloride group in the parent compound and its analogs facilitates reactions with nucleophiles. Electron-withdrawing substituents (e.g., Cl or Br at the 5-position) enhance electrophilicity, accelerating reactions with amines or alcohols .

- Steric Effects : The 2,2-dimethyl analog (C₁₀H₁₁ClO₃S) exhibits reduced reactivity in sterically hindered environments due to its bulky substituents, making it suitable for selective syntheses .

- Halogen Impact : Bromine substitution (297.55 g/mol) increases molecular weight and may improve stability in certain reaction conditions compared to chlorine derivatives .

Commercial Availability

Actividad Biológica

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Target Interactions

The benzofuran scaffold is known for its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group in this compound enhances its reactivity towards nucleophiles, facilitating the formation of covalent bonds with target biomolecules. This interaction can lead to significant alterations in cellular pathways.

Biochemical Pathways

Research indicates that benzofuran derivatives can influence pathways related to cell proliferation and apoptosis. For instance, compounds in this class have been shown to inhibit cell growth and induce apoptosis in cancer cell lines, suggesting potential anti-tumor activity. The specific mechanisms may involve the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated promising antimicrobial properties. Studies show that modifications at various positions of the benzofuran ring can enhance antibacterial and antifungal activities. For example, compounds with halogen substituents exhibit increased potency against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-cancer Activity

The anti-cancer potential of this compound has been explored in various studies. In vitro assays have revealed that this compound can inhibit the growth of several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The observed IC50 values indicate significant cytotoxicity, suggesting its potential as a lead compound for cancer therapy .

Study on Antitumor Activity

In a study examining the effects of benzofuran derivatives on cancer cells, this compound was tested against MCF-7 and HCT116 cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values reported at approximately 10 µM for MCF-7 cells. Apoptotic assays indicated that the compound induced apoptosis through caspase activation .

Antibacterial Efficacy

Another study focused on the antimicrobial properties of benzofuran derivatives highlighted the effectiveness of this compound against various bacterial strains. The compound exhibited inhibition zones ranging from 20 mm to 25 mm against Escherichia coli and Klebsiella pneumoniae, outperforming standard antibiotics like ciprofloxacin .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 2,3-dihydro-1-benzofuran followed by chlorination using reagents like PCl₅ or SOCl₂. Critical steps include:

- Sulfonation : Controlled addition of chlorosulfonic acid at 0–5°C to avoid over-sulfonation.

- Chlorination : Reaction with excess PCl₅ under anhydrous conditions (e.g., dry DCM) at reflux for 6–8 hours.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.4 ppm), dihydrofuran protons (δ 3.2–3.6 ppm for CH₂), and SO₂Cl absence of exchangeable protons.

- ¹³C NMR : Sulfonyl chloride carbon appears at δ 50–55 ppm.

- Mass Spectrometry : ESI-MS should show [M+Cl]⁻ ion.

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., as demonstrated for analogous benzofuran derivatives in crystallographic studies ).

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from isomeric byproducts or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C.

- Computational Modeling : Compare DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) with experimental NMR data.

- Single-Crystal X-ray Diffraction : Definitive structural assignment, as applied to similar halogenated benzofurans .

Q. What are the challenges in studying the reactivity of this compound under anhydrous vs. protic conditions?

- Methodological Answer :

- Anhydrous Conditions : Sulfonyl chloride reacts with amines to form sulfonamides. Monitor side reactions (e.g., hydrolysis) by maintaining strict inert atmosphere (Ar/N₂).

- Protic Conditions : Hydrolysis to sulfonic acid occurs rapidly. Control via pH (use buffered aqueous solutions) or low-temperature quench.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates. For example, hydrolysis rate constants (k) can be determined at varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.